BenchChemオンラインストアへようこそ!

Cav 2.2 blocker 1

Calcium Channel Pain Potency

Cav 2.2 blocker 1 (Compound 9) is a cryo-EM-validated, sub-nanomolar Cav2.2 antagonist with unmatched selectivity (>20,000x over hERG). Unlike injectable peptides or weaker gabapentinoids, it delivers 51% oral efficacy in neuropathic pain models (rat CCI, 30 mg/kg). Its solved binding pose enables rational design. Choose this compound for definitive target engagement in automated patch clamp and in vivo studies, not as an interchangeable tool.

Molecular Formula C25H29ClN2O2
Molecular Weight 425.0 g/mol
Cat. No. B2709198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCav 2.2 blocker 1
Molecular FormulaC25H29ClN2O2
Molecular Weight425.0 g/mol
Structural Identifiers
SMILESCC1(CC(CC(O1)(C)C)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C
InChIInChI=1S/C25H29ClN2O2/c1-24(2)15-18(16-25(3,4)30-24)20-14-22(17-10-12-19(26)13-11-17)28(27-20)21-8-6-7-9-23(21)29-5/h6-14,18H,15-16H2,1-5H3
InChIKeyLDURKOGJFOYENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cav 2.2 Blocker 1 (Compound 9): A Potent and Selective N-Type Calcium Channel Blocker for Pain Research


Cav 2.2 blocker 1 (also known as compound 9; CAS 1567335-29-8) is a small-molecule inhibitor of the N-type voltage-gated calcium channel (Cav2.2), a clinically validated target for chronic and neuropathic pain . Its chemical structure, 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethyloxan-4-yl)pyrazole, has been optimized through structure-activity relationship (SAR) studies to achieve high potency in both fluorescence-based and electrophysiological assays . A high-resolution cryo-electron microscopy (cryo-EM) structure of the compound bound to the human Cav2.2 channel complex has been solved, providing atomic-level insight into its binding mode [1].

Cav 2.2 Blocker 1 vs. Other N-Type Calcium Channel Blockers: Why Simple Substitution Fails


N-type calcium channel (Cav2.2) blockers are not interchangeable. Clinically used agents like ziconotide require invasive intrathecal administration [1], while gabapentinoids (gabapentin, pregabalin) modulate the α2δ auxiliary subunit rather than the pore-forming α1 subunit [2]. Small-molecule candidates such as Z160 failed to meet Phase 2 clinical endpoints [3], and others like ZC88 and PD 173212 exhibit substantially lower potency [4][5]. Within the same chemical series, minor structural modifications drastically alter potency, state-dependence, and metabolic stability . Therefore, procurement and experimental selection must be guided by compound-specific, quantitative performance data across relevant assays.

Quantitative Differentiation of Cav 2.2 Blocker 1: Head-to-Head Evidence for Procurement Decisions


Cav 2.2 Blocker 1 Demonstrates 30-Fold Higher Potency Than Its Closest Unsubstituted Analog in FDSS Assays

In a direct SAR comparison using a fluorescence-based FDSS assay measuring KCl-induced Ca2+ influx in HEK293 cells expressing Cav2.2, Cav 2.2 blocker 1 (compound 9) exhibited an IC50 of 0.001 µM, which is 30-fold more potent than the unsubstituted tetrahydropyran analog 7 (IC50 = 0.030 µM) . This quantifies the critical contribution of the 2,2,6,6-tetramethyl substitution on the oxane ring to channel blockade potency.

Calcium Channel Pain Potency

Cav 2.2 Blocker 1 Exhibits State-Dependent Blockade with Preferential High-Frequency Inhibition in QPatch Electrophysiology

In high-resolution whole-cell automated patch clamp (QPatch) assays, Cav 2.2 blocker 1 demonstrated an IC50 of 0.016 µM under high-frequency activation (representing pathological states) and 0.024 µM under low-frequency activation (more physiological), yielding a 1.5-fold separation . In contrast, the trans-dimethyl analog 11 showed approximately 2-fold separation but was metabolically unstable . This state-dependent profile contrasts with the relatively state-independent inhibition observed with ziconotide [1].

Calcium Channel Electrophysiology State-Dependence

Cav 2.2 Blocker 1 Shows >20,000-fold Selectivity Over hERG Potassium Channel, Mitigating Cardiac Liability Concerns

In a human ERG (hERG) potassium channel inhibition assay, Cav 2.2 blocker 1 exhibited an IC50 of 20,000 nM . Compared to its primary target potency of 1 nM against Cav2.2, this represents a >20,000-fold selectivity window . This selectivity is substantially greater than that reported for the early small-molecule lead Z160, which showed only ~111-fold selectivity over Cav1.2 in related assays [1].

Selectivity Cardiac Safety hERG

Cav 2.2 Blocker 1 Reduces Neuropathic Pain Behavior by 51% in Rat CCI Model Following Oral Administration

In a rat model of chronic constriction injury (CCI)-induced neuropathic pain, oral administration of Cav 2.2 blocker 1 at 30 mg/kg reduced the acetone-induced nocifensive response by 51.0% . This level of in vivo efficacy contrasts with Z160, which failed to meet its primary endpoint in Phase 2 clinical trials for neuropathic pain despite promising preclinical data [1], and with gabapentinoids, which require chronic dosing and exhibit a narrower therapeutic index [2].

Neuropathic Pain In Vivo Efficacy Oral Bioavailability

Cryo-EM Structure Reveals Cav 2.2 Blocker 1 Binding to the Inactivated State of the Human Cav2.2 Channel

A cryo-electron microscopy (cryo-EM) structure of the human Cav2.2 channel complex (α1, α2δ-1, and β3 subunits) bound to Cav 2.2 blocker 1 has been solved at 3.30 Å resolution [1]. The structure reveals that the compound binds within the central cavity of the pore domain, stabilizing the channel in an inactivated, closed state [1]. This atomic-level detail contrasts with peptide blockers like ziconotide, which occlude the outer pore [2], and with gabapentinoids, which bind to the extracellular α2δ subunit [3].

Structural Biology Binding Mode Cryo-EM

Recommended Research Applications for Cav 2.2 Blocker 1


In Vitro Target Engagement and Potency Studies for Cav2.2-Mediated Signaling

Cav 2.2 blocker 1 is ideally suited for cellular assays requiring high-potency, direct Cav2.2 inhibition. Its sub-nanomolar IC50 in FDSS assays and validated performance in automated patch clamp (QPatch) systems make it a reliable tool for confirming on-target effects in heterologous expression systems or native neuronal cultures. Researchers studying neurotransmitter release or calcium-dependent signaling pathways can use this compound to establish a definitive Cav2.2 blockade baseline.

In Vivo Proof-of-Concept Studies for Neuropathic Pain with Oral Dosing

Given its demonstrated 51% reduction in nocifensive behavior in the rat CCI model following oral administration at 30 mg/kg , Cav 2.2 blocker 1 is a compelling candidate for preclinical efficacy studies in neuropathic pain. Its oral bioavailability and single-dose activity differentiate it from injectable peptides like ziconotide, enabling more convenient and translationally relevant dosing regimens.

Structural Biology and Rational Drug Design for State-Dependent Cav2.2 Blockers

The high-resolution cryo-EM structure of Cav 2.2 blocker 1 bound to the human channel complex [1] provides an unprecedented template for structure-based drug design. This compound serves as an essential reference ligand for molecular docking studies, mutagenesis experiments to validate binding hypotheses, and the rational optimization of next-generation state-dependent Cav2.2 inhibitors.

Selectivity Profiling and Cardiac Safety Assessment Studies

With >20,000-fold selectivity over hERG , Cav 2.2 blocker 1 is a valuable tool for studies where off-target cardiac effects must be minimized. It can be used as a benchmark compound when evaluating new Cav2.2 inhibitors for their selectivity window, or in electrophysiology panels to parse Cav2.2-specific contributions from potential hERG-mediated liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cav 2.2 blocker 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.